N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 3-(3-chlorophenyl) substituent on the pyrimidoindole ring and a thioacetamide side chain linked to a 4-chlorophenyl group. The dual chloro-substituents enhance electronegativity and may influence binding interactions, particularly in biological targets like Toll-Like Receptor 4 (TLR4), as observed in related analogs .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O2S/c25-14-8-10-16(11-9-14)27-20(31)13-33-24-29-21-18-6-1-2-7-19(18)28-22(21)23(32)30(24)17-5-3-4-15(26)12-17/h1-12,28H,13H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVKCJNXURAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological effects, focusing on antimicrobial, anticancer, and antiviral properties based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a pyrimidine ring and chlorinated phenyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrimidine derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
| Compound | Target Organisms | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 | |
| Compound B | S. aureus | 30 | |
| Compound C | C. albicans | 25 |
The compound's structure allows it to inhibit bacterial growth effectively, with some derivatives exhibiting activity comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies indicate that the compound can induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 15 | Caspase activation | |
| HeLa (Cervical Cancer) | 20 | DNA fragmentation | |
| MCF7 (Breast Cancer) | 18 | Cell cycle arrest |
The mechanisms include the activation of caspases and induction of oxidative stress, leading to cell death.
Antiviral Activity
Compounds with similar structural features have also been investigated for antiviral properties. Some studies suggest that pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes.
The antiviral activity is attributed to the compound's ability to interfere with viral RNA polymerase activity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Nassar et al. demonstrated that similar pyrimidine derivatives exhibited high bactericidal activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli, with some compounds showing MIC values lower than traditional antibiotics like ciprofloxacin .
- Cancer Cell Studies : Research involving the A549 cell line indicated that treatment with this compound led to significant apoptosis and reduced cell viability in a dose-dependent manner .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s activity and physicochemical properties can be contextualized by comparing its substituents with those of analogs (Table 1). Key differences include:
- Pyrimidoindole Ring Substituents : The 3-(3-chlorophenyl) group contrasts with phenyl (e.g., compounds 27–34 in ), 3-methoxyphenyl (), or methyl () groups. Chlorine’s electronegativity may strengthen hydrogen bonding or hydrophobic interactions compared to methoxy or alkyl groups.
- Acetamide Side Chain : The N-(4-chlorophenyl) moiety differs from N-cyclohexyl (compound 32, ) or N-(4-trifluoromethoxy-phenyl) (), impacting solubility and steric bulk.
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
*Molecular weights estimated from structural formulas.
Physicochemical Properties
- Steric Effects : The 4-chlorophenyl group at R2 introduces moderate steric hindrance, contrasting with bulkier groups like cyclohexyl (compound 32) or smaller groups like methyl () .
Research Implications and Gaps
- Activity Data : While TLR4 activity is reported for some analogs, the target compound’s biological profile remains uncharacterized. Comparative assays (e.g., IC50, binding kinetics) are needed.
- Computational Modeling : Tools like AutoDock4 () and Multiwfn () could elucidate electronic properties and docking poses, clarifying substituent effects .
- Synthetic Optimization : and highlight the utility of HATU and reverse-phase chromatography for analog synthesis, suggesting scalable routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
